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Compound of Interest

Compound Name: Phenothiazine-10-carboxaldehyde

CAS No.: 38076-67-4

Cat. No.: B3132942 Get Quote

Executive Summary & Structural Significance
10-Formylphenothiazine (N-formylphenothiazine) represents a critical structural motif in the

phenothiazine class of heterocycles. Unlike its N-alkylated counterparts (e.g., chlorpromazine),

which exhibit strong dopaminergic activity, the N-formyl derivative serves primarily as a key

synthetic intermediate and a model for studying amide-induced conformational flattening.

The core structural challenge in analyzing 10-formylphenothiazine lies in quantifying the

"butterfly" folding angle (

). The introduction of the electron-withdrawing formyl group at the N(10) position induces partial

hybridization, altering the boat conformation of the central thiazine ring and significantly
impacting the supramolecular packing compared to the parent phenothiazine.

This guide provides a comprehensive protocol for the synthesis, crystallization, and X-ray

diffraction (XRD) analysis of 10-formylphenothiazine, grounded in comparative data from

homologous N-acyl derivatives.

Experimental Methodology: Synthesis to Crystal
High-quality single crystals are the prerequisite for accurate structural resolution. The following

protocol ensures high purity and optimal crystal habit for diffraction.
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Synthesis Protocol
The formylation of phenothiazine is best achieved via a direct reaction with formic acid,

avoiding the harsher conditions of the Vilsmeier-Haack reaction which can lead to C-

formylation at the 3- or 7-positions.

Reaction Scheme:

Step-by-Step Procedure:

Dissolution: Dissolve 10.0 mmol of phenothiazine in 20 mL of anhydrous acetonitrile (

) in a round-bottom flask.

Addition: Add 15.0 mmol of concentrated formic acid (98%) dropwise under stirring.

Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress via TLC

(Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The product (

) will appear distinct from the starting material (

).

Isolation: Cool the solution to room temperature. The product often precipitates as a pale

yellow solid. If not, concentrate the solvent to 50% volume under reduced pressure.

Purification: Filter the crude solid and wash with cold acetonitrile.

Crystallization Strategy
For X-ray diffraction, needle-like or prismatic crystals are required.

Method: Slow Evaporation.

Solvent System: Acetonitrile (primary) or Dichloromethane/Hexane (1:1).

Protocol: Dissolve 50 mg of the purified solid in minimal hot acetonitrile (~5 mL). Filter the

hot solution through a 0.45
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m PTFE syringe filter into a clean scintillation vial. Cover the vial with parafilm, punch 3-4
small holes, and allow to stand at ambient temperature (20°C) in a vibration-free
environment.

Outcome: Pale yellow, needle-shaped crystals suitable for XRD typically form within 48–72

hours.

Crystallographic Data Acquisition & Analysis[1][2]
[3]
Data Collection Parameters
To resolve the precise bond lengths of the amide linkage and the sulfur bridge, low-temperature

data collection is mandatory to minimize thermal motion.

Parameter Specification Rationale

Radiation Source

Mo K

(

Å)

Minimizes absorption by Sulfur

atoms compared to Cu

radiation.

Temperature
100 K (Liquid

stream)

Reduces thermal ellipsoids;

essential for accurate C-H

bond positioning.

Resolution 0.75 Å or better
Required to resolve the N-C(O)

partial double bond character.

Crystal Size mm
Matches beam diameter;

prevents peak overlapping.

Structural Workflow Visualization
The following diagram outlines the logical flow from raw diffraction frames to the final structural

model.
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Figure 1: Standard crystallographic workflow for small molecule structure determination.

Structural Insights & Expected Metrics
Based on the analysis of homologous 10-acetylphenothiazine and 10-ethylphenothiazine

structures, the following structural features define 10-formylphenothiazine.

The "Butterfly" Conformation
The phenothiazine core is non-planar.[1] The two benzene rings are folded along the

N(10)...S(5) axis.

Folding Angle (

): Defined as the dihedral angle between the planes of the two benzene rings.[2]

Unsubstituted Phenothiazine:

.

10-Formylphenothiazine (Expected):135° – 145°.

Mechanism: The N-formyl group is electron-withdrawing. It delocalizes the nitrogen lone pair

into the carbonyl oxygen (

resonance), reducing the electron density available for the aromatic rings. This steric bulk
and electronic effect typically increases the folding (smaller angle) compared to alkyl
derivatives, or flattens the N-pyramid while folding the wings, depending on crystal packing
forces.
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Nitrogen Geometry (Amide Character)
Bond Length

: Expected to be 1.35 – 1.38 Å. This is significantly shorter than a standard N-C single bond
(1.47 Å), confirming partial double bond character.

Coordination: The Nitrogen atom will exhibit a quasi-planar geometry (sum of angles

) due to amide resonance, unlike the pyramidal nitrogen found in 10-alkylphenothiazines.

Supramolecular Packing
Space Group: Monoclinic

is the most common packing motif for this class.

Interactions:

-

Stacking: The "butterfly" shape prevents simple face-to-face stacking. Instead, expect
"herringbone" or offset stacking interactions between the benzene rings of adjacent
molecules.

Weak Hydrogen Bonds:

interactions often link molecules into infinite chains along the crystallographic b-axis.

Comparative Structural Analysis
To validate your experimental data, compare your results against these established

benchmarks for phenothiazine derivatives.
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Feature
10-
Formylphenothiazi
ne (Target)

10-
Acetylphenothiazin
e (Benchmark)

Phenothiazine
(Parent)

Crystal System Monoclinic (Predicted)
Monoclinic (

)

Orthorhombic (

)

Butterfly Angle (

)
~140° 133.6° 153.3°

N-C(subst) Bond ~1.36 Å (Amide) 1.37 Å (Amide) 0.88 Å (N-H)

N-Geometry
Planar (

)

Planar (

)

Pyramidal (

)

Conformation Diagram
The diagram below illustrates the critical geometric parameters defining the structure.

Geometric Parameters

Phenothiazine Core
(Tricyclic System)

Butterfly Angle (θ)
(Benzene-Benzene Dihedral)

Defines

N-Pyramidalization
(Sum of Angles @ N10)

Torsion Angle
(C-N-C=O)

10-Formyl Group
(Electron Withdrawing)

Modulates Electronic Density

Flattens (sp2) Steric Hindrance
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Figure 2: Geometric dependencies in N-acyl phenothiazines. The formyl group dictates the

nitrogen geometry and influences the global fold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10-Methylphenothiazine
https://pubchem.ncbi.nlm.nih.gov/compound/10-Acetylphenothiazine
https://pubchem.ncbi.nlm.nih.gov/compound/10-Acetylphenothiazine
https://www.benchchem.com/product/b3132942#crystal-structure-analysis-of-10-formylphenothiazine
https://www.benchchem.com/product/b3132942#crystal-structure-analysis-of-10-formylphenothiazine
https://www.benchchem.com/product/b3132942#crystal-structure-analysis-of-10-formylphenothiazine
https://www.benchchem.com/product/b3132942#crystal-structure-analysis-of-10-formylphenothiazine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3132942?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3132942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

